ROCK2 Kinase Inhibitory Potency: 4.6-Fold to 27-Fold Advantage of the meta-Hydroxyphenyl-Pyrrolidine Scaffold over Alternative Aryl Substituents
Within the same patent series (US10112939, Bristol-Myers Squibb) and identical ROCK2 enzymatic assay (30 μL, 20 mM HEPES, pH 7.5, 11-point dilution from 50 μM to 0.8 nM), a derivative built on the 3-(pyrrolidin-2-yl)phenol scaffold (Example 21) achieved an IC₅₀ of 2.74 nM [1]. This represents a 4.6-fold potency advantage over the 3-methoxyphenyl analog (Example 11/12/4, IC₅₀ = 12.6 nM) where the phenolic -OH is methyl-capped [2], a 5.8-fold advantage over the 2-chlorophenyl analog (Example 28, IC₅₀ = 15.8 nM) [3], and a 27-fold advantage over the benzodioxolyl analog (Example 30, IC₅₀ = 75.3 nM) [4]. The free meta-phenolic -OH group is identified as a critical pharmacophoric element for high-affinity ROCK2 engagement.
| Evidence Dimension | ROCK2 enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.74 nM (Example 21: 3-{1-[3-methoxy-4-(1H-pyrazol-4-yl)benzoyl]pyrrolidin-2-yl}phenol, built on 3-(pyrrolidin-2-yl)phenol scaffold) |
| Comparator Or Baseline | Example 11/12/4 (3-methoxyphenyl): IC₅₀ = 12.6–31.8 nM; Example 28 (2-chlorophenyl): IC₅₀ = 15.8 nM; Example 30 (benzodioxolyl): IC₅₀ = 75.3 nM |
| Quantified Difference | 4.6-fold to 27-fold greater potency for the meta-hydroxyphenyl-pyrrolidine scaffold relative to tested comparators |
| Conditions | ROCK2 enzymatic assay; 30 μL volume, 20 mM HEPES buffer, pH 7.5; 11-point compound dilution series (50 μM to 0.8 nM); ATP and peptide substrate incorporation readout |
Why This Matters
For procurement decisions in kinase-focused drug discovery programs, the meta-hydroxyphenyl-pyrrolidine scaffold provides a validated starting point with single-digit nanomolar target engagement, whereas alternative aryl substitution patterns yield 5- to 27-fold weaker inhibition, directly impacting lead optimization timelines and chemical equity.
- [1] BindingDB. BDBM295979: 3-{1-[3-methoxy-4-(1H-pyrazol-4-yl)benzoyl]pyrrolidin-2-yl}phenol (US10112939, Example 21). ROCK2 IC₅₀ = 2.74 nM at pH 7.5. Bristol-Myers Squibb patent US10112939. View Source
- [2] BindingDB. BDBM295962: 4-{2-methoxy-4-[2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]phenyl}-1H-pyrazole (US10112939, Examples 4, 11, 12). ROCK2 IC₅₀ = 12.6–31.8 nM at pH 7.5. View Source
- [3] BindingDB. BDBM295987: 4-{4-[2-(2-chlorophenyl)pyrrolidine-1-carbonyl]-2-methoxyphenyl}-1H-pyrazole (US10112939, Example 28). ROCK2 IC₅₀ = 15.8 nM at pH 7.5. View Source
- [4] BindingDB. BDBM295989: 4-{4-[2-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2-methoxyphenyl}-1H-pyrazole (US10112939, Example 30). ROCK2 IC₅₀ = 75.3 nM at pH 7.5. View Source
